Cas no 1909288-00-1 ((4R)-4-aminopyrrolidin-2-one dihydrochloride)

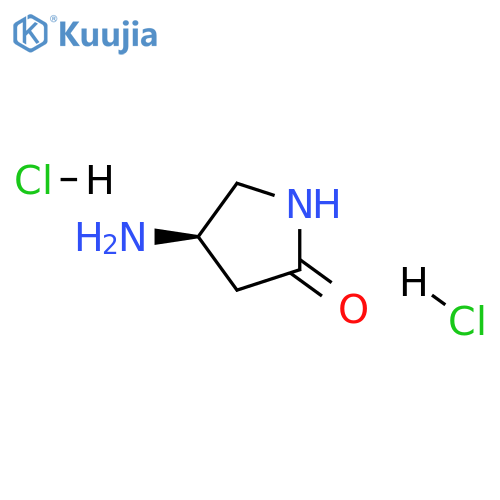

1909288-00-1 structure

商品名:(4R)-4-aminopyrrolidin-2-one dihydrochloride

CAS番号:1909288-00-1

MF:C4H10Cl2N2O

メガワット:173.040998935699

MDL:MFCD30530438

CID:4631582

(4R)-4-aminopyrrolidin-2-one dihydrochloride 化学的及び物理的性質

名前と識別子

-

- (4R)-4-aminopyrrolidin-2-one dihydrochloride

-

- MDL: MFCD30530438

- インチ: 1S/C4H8N2O.2ClH/c5-3-1-4(7)6-2-3;;/h3H,1-2,5H2,(H,6,7);2*1H/t3-;;/m1../s1

- InChIKey: NOSSWWLXGQOIKR-HWYNEVGZSA-N

- ほほえんだ: N1C[C@H](N)CC1=O.[H]Cl.[H]Cl

(4R)-4-aminopyrrolidin-2-one dihydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM537944-250mg |

(4R)-4-Aminopyrrolidin-2-one dihydrochloride |

1909288-00-1 | 95%+ | 250mg |

$351 | 2023-01-02 | |

| TRC | R189840-100mg |

(4R)-4-Aminopyrrolidin-2-one dihydrochloride |

1909288-00-1 | 100mg |

$ 360.00 | 2022-06-03 | ||

| eNovation Chemicals LLC | D572191-25G |

(4R)-4-aminopyrrolidin-2-one dihydrochloride |

1909288-00-1 | 97% | 25g |

$3720 | 2024-05-23 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB07580-2-100mg |

(4R)-4-aminopyrrolidin-2-one dihydrochloride |

1909288-00-1 | 97% | 100mg |

¥759.0 | 2024-04-23 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB07580-2-250mg |

(4R)-4-aminopyrrolidin-2-one dihydrochloride |

1909288-00-1 | 97% | 250mg |

¥1010.0 | 2024-04-23 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB07580-2-5g |

(4R)-4-aminopyrrolidin-2-one dihydrochloride |

1909288-00-1 | 97% | 5g |

¥7583.0 | 2024-04-23 | |

| Ambeed | A716211-1g |

(R)-4-Aminopyrrolidin-2-one dihydrochloride |

1909288-00-1 | 98% | 1g |

$392.0 | 2024-07-28 | |

| Key Organics Ltd | MS-20429-10mg |

(4R)-4-Aminopyrrolidin-2-one dihydrochloride |

1909288-00-1 | >97% | 10mg |

£51.00 | 2025-02-08 | |

| Key Organics Ltd | MS-20429-5mg |

(4R)-4-Aminopyrrolidin-2-one dihydrochloride |

1909288-00-1 | >97% | 5mg |

£37.00 | 2025-02-08 | |

| eNovation Chemicals LLC | D572191-25g |

(4R)-4-aminopyrrolidin-2-one dihydrochloride |

1909288-00-1 | 97% | 25g |

$3720 | 2025-02-25 |

(4R)-4-aminopyrrolidin-2-one dihydrochloride 関連文献

-

Elzbieta Frackowiak Phys. Chem. Chem. Phys., 2007,9, 1774-1785

-

Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311

-

3. Book reviews

-

Mingzhu Yang Chem. Soc. Rev., 2019,48, 850-884

-

Esther Quintanilla,Fabio di Lena,Peter Chen Chem. Commun., 2006, 4309-4311

1909288-00-1 ((4R)-4-aminopyrrolidin-2-one dihydrochloride) 関連製品

- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)

- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)

- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)

- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)

- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)

- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)

- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)

- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)

- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)

- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1909288-00-1)(4R)-4-aminopyrrolidin-2-one dihydrochloride

清らかである:99%

はかる:1g

価格 ($):353.0